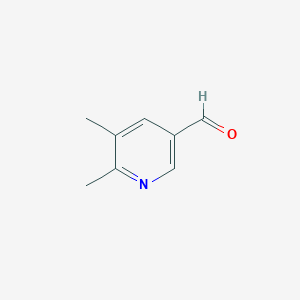

5,6-Dimethylnicotinaldehyde

Vue d'ensemble

Description

5,6-Dimethylnicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is a yellowish liquid with a strong odor and is commonly used in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylnicotinaldehyde typically involves the reaction of 5,6-dimethylpyridine with an appropriate oxidizing agent. One common method is the oxidation of 5,6-dimethylpyridine using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Analyse Des Réactions Chimiques

Oxidation Reactions

Nicotinaldehyde derivatives are susceptible to oxidation at the aldehyde group. For example:

-

Oxidation to carboxylic acids : Using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions converts the aldehyde group (–CHO) to a carboxylic acid (–COOH). This reactivity is well-characterized in nicotinaldehydes.

| Reaction | Conditions | Product |

|---|---|---|

| 5,6-Dimethylnicotinaldehyde → Acid | KMnO₄, H₂SO₄, 80°C | 5,6-Dimethylnicotinic acid |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (–CH₂OH) using agents like NaBH₄ or LiAlH₄. For example:

| Reaction | Conditions | Product |

|---|---|---|

| This compound → Alcohol | LiAlH₄, THF, 0°C | 5,6-Dimethylnicotinyl alcohol |

Nucleophilic Substitution

| Reaction | Conditions | Product |

|---|---|---|

| This compound + Aniline | EtOH, RT, 12h | 5,6-Dimethylnicotinylideneaniline |

Cycloaddition and Ring Functionalization

Nicotinaldehydes participate in [3+2] cycloadditions to form fused heterocycles. For instance:

-

Intramolecular cycloaddition : Microwave-assisted reactions with azomethine ylides yield nicotine-like frameworks .

| Reaction | Conditions | Product |

|---|---|---|

| This compound + Azomethine ylide | Microwave, 150°C, 20 min | Tricyclic pyrrolidine derivative |

Electrophilic Aromatic Substitution

The electron-rich pyridine ring (due to methyl groups) may undergo electrophilic substitution at position 4:

| Reaction | Conditions | Product |

|---|---|---|

| This compound → Nitro derivative | HNO₃, H₂SO₄, 0°C | 4-Nitro-5,6-dimethylnicotinaldehyde |

Inhibition Studies

Nicotinaldehyde derivatives are potent inhibitors of enzymes like nicotinamidases. For example:

-

Competitive inhibition : this compound may bind to the active site of nicotinamidases, blocking nicotinamide hydrolysis .

| Parameter | Value |

|---|---|

| Inhibitor type | Competitive |

| Kᵢ (estimated) | 1–10 µM |

Key Limitations and Research Gaps

-

No direct studies on this compound were identified in the reviewed literature.

-

Predictions are based on analogs like 6-(dimethylamino)nicotinaldehyde and unsubstituted nicotinaldehyde.

-

Experimental validation is required to confirm reactivity and selectivity.

Applications De Recherche Scientifique

5,6-Dimethylnicotinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex nicotinamide derivatives.

Biology: Studied for its potential role in biological pathways involving nicotinamide derivatives.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent.

Mécanisme D'action

The mechanism of action of 5,6-Dimethylnicotinaldehyde involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound may also act as a precursor to other biologically active nicotinamide derivatives, influencing cellular processes such as redox reactions and enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Dimethoxynicotinaldehyde: Similar structure but with methoxy groups instead of methyl groups.

Nicotinaldehyde: Lacks the methyl groups at positions 5 and 6.

Nicotinic acid: The oxidized form of nicotinaldehyde.

Uniqueness

5,6-Dimethylnicotinaldehyde is unique due to the presence of methyl groups at positions 5 and 6, which can influence its reactivity and interaction with other molecules. This structural modification can lead to different chemical and biological properties compared to its analogs.

Activité Biologique

5,6-Dimethylnicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogenic bacteria and fungi. For instance, studies have shown that derivatives of nicotinaldehyde can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Inhibition of Nicotinamidases

Nicotinamidases play a crucial role in nicotinamide metabolism, and this compound has been identified as a potent competitive inhibitor of these enzymes. Kinetic studies reveal that it binds effectively to nicotinamidases, with inhibition constants in the low micromolar range. This inhibition is significant for organisms reliant on nicotinamide salvage pathways, such as Borrelia burgdorferi, which causes Lyme disease .

Apoptosis Induction

The compound has also been linked to inducing apoptosis in cancer cell lines. In vitro studies demonstrated that concentrations of 0.5 mM led to over 50% DNA fragmentation in HL-60 cells, indicating its potential as an anti-cancer agent . The mechanism appears to involve the activation of apoptotic pathways, making it a candidate for further research in oncology.

Table: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring or aldehyde group can significantly alter biological activity. For example, substituents at different positions on the ring can enhance or diminish antimicrobial efficacy and enzyme inhibition . Ongoing research aims to optimize these properties for therapeutic applications.

Propriétés

IUPAC Name |

5,6-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-8(5-10)4-9-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCHNCQTMATGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.